molecular formula C9H19NO B13315043 2-(1-Amino-4-methylcyclohexyl)ethan-1-OL

2-(1-Amino-4-methylcyclohexyl)ethan-1-OL

Cat. No.: B13315043
M. Wt: 157.25 g/mol
InChI Key: AWEZKIMZVWLYBF-UHFFFAOYSA-N
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Description

2-(1-Amino-4-methylcyclohexyl)ethan-1-OL is an organic compound with the molecular formula C₉H₁₉NO. It is a cyclohexyl derivative with an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-4-methylcyclohexyl)ethan-1-OL typically involves the reduction of a precursor compound. One common method involves the reduction of 1-cyano-4-methylcyclohexane using a Co-NiO dual catalyst under hydrogen gas at elevated temperatures and pressures. The reaction is carried out at temperatures between 80-140°C and pressures of 0.1-0.5 MPa. After the reaction, the product is purified through crystallization and vacuum filtration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-4-methylcyclohexyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(1-Amino-4-methylcyclohexyl)ethan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-4-methylcyclohexyl)ethan-1-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and cyclohexyl structure. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile in various chemical and biological contexts.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(1-amino-4-methylcyclohexyl)ethanol

InChI

InChI=1S/C9H19NO/c1-8-2-4-9(10,5-3-8)6-7-11/h8,11H,2-7,10H2,1H3

InChI Key

AWEZKIMZVWLYBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CCO)N

Origin of Product

United States

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